Ranatuerin-2

Beschreibung

Overview of Amphibian Host Defense Peptides (AMPs)

Amphibian skin is a rich source of a diverse array of gene-encoded antimicrobial peptides, which are a fundamental component of their innate immune defense system. imrpress.com These peptides are produced in granular glands and can be secreted onto the skin's surface to protect against a wide range of pathogens, including bacteria, fungi, and protozoa. imrpress.com A key function of these AMPs is to rapidly kill invading microorganisms, often by disrupting their cell membranes. imrpress.com This rapid, membrane-targeting action is advantageous as it is less likely to induce microbial resistance compared to conventional antibiotics. imrpress.comnih.gov

Amphibian AMPs are characterized by several common features that are essential for their lytic activity. imrpress.com They typically possess a net positive charge, a high proportion of hydrophobic amino acids (at least 50%), and the ability to adopt amphipathic α-helical or β-sheet structures upon interacting with the phospholipid membranes of target cells. imrpress.comnih.gov Each amphibian species often produces a unique cocktail of these peptides, leading to a vast diversity of AMPs with varied sequences and antimicrobial spectra. imrpress.com

Classification and Family Context of Ranatuerin-2

Ranatuerin-2 belongs to the ranatuerin family of peptides, which are canonical anuran AMPs initially identified in frogs of the genus Rana. nih.gov These peptides are a significant part of the defensive arsenal (B13267) found in the skin secretions of many North American, Chinese, and Japanese frog species. mdpi.com

Structurally, ranatuerin-2 peptides are characterized by a C-terminal cyclic domain, often referred to as the "Rana box," which is formed by a disulfide bridge between two cysteine residues. mdpi.commdpi.com This Rana box is a unique feature found in many AMPs from Ranidae frogs. mdpi.com While the primary amino acid sequences of ranatuerin-2 peptides can be poorly conserved across different species, the cysteine residues that form this loop are typically invariant. mdpi.commdpi.com The peptide generally consists of an N-terminal α-helical domain and the C-terminal cyclic heptapeptide (B1575542) domain. nih.govmdpi.com

Ranatuerin-2 was first isolated from the American bullfrog, Lithobates catesbeianus. mdpi.combicnirrh.res.in Since then, numerous variants have been identified in other frog species, such as Ranatuerin-2PLx from the pickerel frog (Rana palustris) and Ranatuerin-2Pb from the northern leopard frog (Rana pipiens). nih.govnih.gov

Significance of Ranatuerin-2 in Innate Immunity Research

Ranatuerin-2 peptides are of significant interest in the field of innate immunity and drug development for several reasons. They exhibit broad-spectrum antimicrobial activity against a variety of pathogenic microorganisms, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov This makes them promising candidates for the development of new antibiotics.

The mechanism of action for many ranatuerin-2 peptides involves the permeabilization and disruption of bacterial cell membranes, a hallmark of many AMPs. nih.govmdpi.comvulcanchem.com Research has shown that ranatuerin-2 can rapidly kill bacteria. nih.gov Furthermore, some ranatuerin-2 peptides, such as Ranatuerin-2PLx, have demonstrated antiproliferative activity against cancer cells, indicating a dual therapeutic potential. nih.govmdpi.com

The structure-activity relationship of ranatuerin-2 is a key area of research. Studies on various natural and synthetic analogues have explored the role of features like the Rana box, cationicity, and hydrophobicity in the peptide's biological activity. mdpi.comvulcanchem.com For instance, enhancing the net positive charge and hydrophobicity of a ranatuerin-2 analogue was shown to significantly boost its antibacterial and anticancer effects. vulcanchem.com This research provides a basis for the rational design of novel therapeutic agents with improved potency and selectivity. pdbj.org

Research Findings on Ranatuerin-2 and its Analogues

Detailed studies have elucidated the structural and functional properties of various Ranatuerin-2 peptides. The following tables summarize key research findings.

Table 1: Antimicrobial Activity of Selected Ranatuerin-2 Peptides

| Peptide | Source Organism | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| Ranatuerin-2 | Rana catesbeiana | Staphylococcus aureus | 60 µM | bicnirrh.res.in |

| Ranatuerin-2P | Rana pipiens | Escherichia coli | 13 µM | novoprolabs.com |

| Ranatuerin-2P | Rana pipiens | Staphylococcus aureus | 50 µM | novoprolabs.com |

| Ranatuerin-2P | Rana pipiens | Candida albicans | 67 µM | novoprolabs.com |

| Ranatuerin-2PLx | Rana palustris | Methicillin-resistant Staphylococcus aureus (MRSA) | 256 µM | nih.gov |

| Ranatuerin-2CSa | Rana cascadae | Escherichia coli | 5 µM | pdbj.org |

| Ranatuerin-2CSa | Rana cascadae | Staphylococcus aureus | 10 µM | pdbj.org |

| R2AW | Amolops wuyiensis | Staphylococcus aureus | 32 µM (96.3 mg/L) | mdpi.com |

| R2AW | Amolops wuyiensis | Escherichia coli | 32 µM (96.3 mg/L) | mdpi.com |

| [Lys4,19, Leu20]R2AW(1-22)-NH2 | Synthetic Analogue | Gram-positive and Gram-negative bacteria | 2-8 µM (4.7-18.9 mg/L) | mdpi.comvulcanchem.com |

Table 2: Structural Characteristics of Ranatuerin-2Pb in Different Environments

This table demonstrates the environment-dependent nature of the peptide's secondary structure, with a significant increase in α-helical content in membrane-mimicking environments.

| Environment | Helix (%) | Antiparallel (%) | Parallel (%) | Turn (%) | Others (%) | Reference |

| Water (H₂O) | 3.5 | 26.6 | 0 | 18.3 | 51.5 | vulcanchem.com |

| 50% TFE/H₂O | 50 | 7.8 | 1.2 | 10.9 | 29.8 | vulcanchem.com |

| POPC/POPG 1:1 (Membrane-mimicking) | 59.2 | 1.2 | 2.7 | 10.8 | 26.1 | vulcanchem.com |

| POPE/POPG 3:1 (Membrane-mimicking) | 40 | 3.8 | 8.7 | 11.8 | 35.7 | vulcanchem.com |

Eigenschaften

Bioaktivität |

Antibacterial |

|---|---|

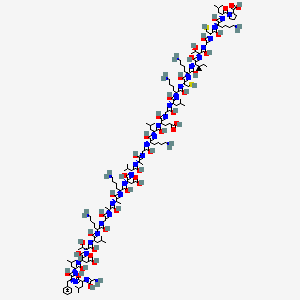

Sequenz |

GLFLDTLKGAAKDVAGKLEGLKCKITGCKLP |

Herkunft des Produkts |

United States |

Discovery, Isolation, and Bio Sourcing of Ranatuerin 2

Identification of Ranatuerin-2 from Anuran Skin Secretions

Ranatuerin-2 is a member of the ranatuerin family of antimicrobial peptides (AMPs), which were first identified in the skin secretions of frogs from the genus Rana. nih.gov The initial discovery of Ranatuerin-2 came from the skin of the American bullfrog, Lithobates catesbeianus (formerly Rana catesbeiana). mdpi.combicnirrh.res.in Following this initial identification, peptides belonging to the Ranatuerin-2 family have been found in the skin secretions of a wide array of anuran species, particularly North American, Chinese, and Japanese frogs. nih.gov

Subsequent research has led to the identification of Ranatuerin-2 and its variants from various frog species. For instance, a notable study on the pickerel frog, Lithobates palustris (formerly Rana palustris), identified a biosynthetic precursor encoding a Ranatuerin-2 peptide, designated Ranatuerin-2PLx. nih.gov Similarly, research on the Northern leopard frog, Lithobates pipiens (formerly Rana pipiens), led to the cloning and identification of the cDNA precursor for a broad-spectrum antimicrobial peptide named ranatuerin-2Pb. nih.gov The Wuyi torrent frog, Amolops wuyiensis, has also been identified as a source of a Ranatuerin-2 peptide, named ranatuerin-2-AW (R2AW). mdpi.comvulcanchem.com These discoveries highlight the widespread distribution of Ranatuerin-2 peptides within the Ranidae family of frogs. nih.govmdpi.comresearchgate.net

The identification process for these peptides often involves analyzing the full-length cDNA cloned from a skin secretion-derived cDNA library. nih.gov This molecular approach reveals a typical precursor structure which includes a putative signal peptide region, an acidic spacer peptide region, a classical propeptide convertase processing site (commonly -KR-), and the sequence of the mature peptide. mdpi.comnih.gov

Methodologies for Peptide Extraction and Initial Enrichment

The extraction and purification of Ranatuerin-2 from anuran skin secretions involve a multi-step process designed to isolate the peptide from a complex mixture of bioactive molecules.

A common initial step is the collection of skin secretions from the frogs. This is often achieved through a non-lethal method of mild transdermal electrical stimulation, which induces the release of granular gland contents. nih.gov The collected secretions, which are a rich source of peptides, are then typically lyophilized (freeze-dried) to preserve their biological activity and for long-term storage at low temperatures (e.g., -20°C). nih.gov

For the initial enrichment and separation of peptides from the crude lyophilized secretion, several chromatographic techniques are employed. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a cornerstone method for peptide purification. nih.gove-fas.orgmdpi.com In this technique, the lyophilized secretion is reconstituted and passed through a column (e.g., a C-5 or C-18 column) with a gradient of an organic solvent, which separates the peptides based on their hydrophobicity. nih.govmdpi.com The fractions eluted from the HPLC are collected for further analysis.

Molecular cloning techniques are also a fundamental part of the process, often used in parallel with direct peptide purification. This "shotgun" cloning approach involves constructing a cDNA library from the messenger RNA (mRNA) extracted from the skin secretions. nih.govnih.gov By sequencing the clones from this library, researchers can identify the precursor cDNAs that encode for Ranatuerin-2 peptides. mdpi.comnih.gov

Finally, the precise identification and characterization of the purified peptide are confirmed using mass spectrometry. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry or Electrospray Ionization (ESI) mass spectrometry are used to determine the molecular mass of the purified peptide. nih.govnih.gov Further fragmentation sequencing (MS/MS) can then be used to confirm the exact amino acid sequence of the mature peptide, matching it to the sequence predicted from the cloned cDNA. nih.gov

Characterization of Ranatuerin-2 Variants and Isoforms Across Species

A key characteristic of the Ranatuerin-2 family is the significant diversity in their primary amino acid sequences across different frog species. nih.gov Despite this variability, they share a conserved structural feature: a C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues. mdpi.comnih.gov This cyclic heptapeptide (B1575542) or hexapeptide structure is often referred to as a "Rana box". nih.govmdpi.com While the primary structure is poorly conserved, the cysteine residues that form this loop are typically invariant. nih.gov

The precursor proteins for Ranatuerin-2 peptides, as identified through cDNA cloning, consistently show a conserved architecture. This includes an N-terminal signal peptide of about 22 amino acids, followed by an acidic spacer region, and a pro-peptide convertase cleavage site that precedes the mature peptide sequence at the C-terminus. mdpi.comnih.gov

Numerous variants and isoforms of Ranatuerin-2 have been isolated and characterized from different frog species. For example, ranatuerin-2P and ranatuerin-2Pa were isolated from Lithobates pipiens, featuring a C-terminal cyclic heptapeptide domain and a "Rana box", respectively. nih.gov Ranatuerin-2Pb was also identified from Rana pipiens. nih.gov From the pickerel frog, Lithobates palustris, the 28-amino acid peptide Ranatuerin-2PLx was identified. nih.gov The Wuyi torrent frog, Amolops wuyiensis, produces the 29-amino acid peptide ranatuerin-2-AW (R2AW). mdpi.comvulcanchem.com Phylogenetic analysis based on the amino acid sequences of dozens of ranatuerin-2 peptides has been used to support taxonomic relationships among species within the genus Lithobates. researchgate.net The amino acid sequences of Ranatuerin-2 have been found to be highly conserved within a single species, but diverse among different species. mdpi.com

The table below provides a summary of some characterized Ranatuerin-2 variants.

| Peptide Name | Source Organism | Mature Peptide Length (Amino Acids) | Amino Acid Sequence |

| Ranatuerin-2 | Lithobates catesbeiana (American bullfrog) | 31 | GLFLDTLKGAAKDVAGKLEGLKCKITGCKLP |

| Ranatuerin-2Pb | Lithobates pipiens (Northern leopard frog) | 34 | GFFDTLKNLAGKIAAKVAGKLFGLKCKITGC |

| Ranatuerin-2PLx | Lithobates palustris (Pickerel frog) | 28 | GLLDTAKNLAGKIVGKLASTLKCKITGC |

| Ranatuerin-2-AW (R2AW) | Amolops wuyiensis (Wuyi torrent frog) | 29 | GFMDTAKNVAKNVAATLLDKLKCKITGGC |

Molecular Biology and Biosynthetic Pathways of Ranatuerin 2

Molecular Cloning of Ranatuerin-2 Precursor cDNAs

The genetic blueprints for ranatuerin-2 peptides are encoded in precursor cDNAs, which have been successfully isolated and characterized from various frog species using molecular cloning techniques. A common and effective method employed is "shotgun" cloning, which utilizes a cDNA library constructed from the mRNA extracted from the frog's skin secretions. vulcanchem.commdpi.com Reverse-transcription polymerase chain reaction (RT-PCR) is another key technique used to amplify the specific cDNA sequences encoding these precursors. nih.govsemanticscholar.org

Researchers have designed primers that target highly conserved regions within the signal peptide and the 3'-untranslated regions of ranid frog AMP precursor cDNAs to successfully clone these molecules. semanticscholar.orgbioone.orgmdpi.com Through these methods, full-length cDNAs encoding ranatuerin-2 precursors have been cloned from a variety of frog species, including Rana palustris (Pickerel Frog), Amolops wuyiensis (Wuyi Torrent Frog), Rana pipiens (Northern Leopard Frog), and Rana tagoi okiensis (Oki Tago's Brown Frog). nih.govnih.govmdpi.comnih.gov The nucleotide sequences of these cloned cDNAs are often deposited in public databases like GenBank for further analysis. mdpi.comvulcanchem.com For example, the cDNA for ranatuerin-2-AW from Amolops wuyiensis has the accession number HF912236. vulcanchem.com

The analysis of these cDNAs reveals a consistent structural organization for ranatuerin-2 precursors across different species. This conserved structure provides a foundation for understanding the subsequent steps in the biosynthetic pathway. core.ac.uk

Analysis of Biosynthetic Precursor Structure

The biosynthetic precursors of ranatuerin-2 peptides, as deduced from their cDNA sequences, are prepropeptides that exhibit a characteristic multi-domain architecture. vulcanchem.commdpi.comnih.govmdpi.com This architecture is a hallmark of many amphibian skin AMPs and consists of three main regions: a signal peptide, an acidic spacer peptide, and the mature ranatuerin-2 peptide sequence. semanticscholar.orgcore.ac.uk

| Precursor Domain | Typical Length (Amino Acids) | Key Features |

| Signal Peptide | ~22 | Hydrophobic core, positively charged N-terminus |

| Acidic Spacer Peptide | ~17 | Rich in acidic residues (Aspartic acid, Glutamic acid) |

| Mature Peptide | Variable | Cationic, amphipathic, contains the "Rana box" |

The N-terminus of the ranatuerin-2 precursor is distinguished by a signal peptide, typically composed of 22 amino acids. vulcanchem.commdpi.comnih.govvulcanchem.com This sequence is crucial for guiding the nascent polypeptide into the secretory pathway. Signal peptides generally possess a tripartite structure: a positively charged n-region at the N-terminus, a central hydrophobic h-region, and a c-region that contains the cleavage site for signal peptidase. researchgate.netwikipedia.org The signal peptide sequences of ranatuerin-2 precursors are highly conserved among different frog species. mdpi.comcore.ac.uk Following the signal peptide, a specific cleavage site is recognized by signal peptidases, which remove the signal peptide to initiate the maturation process. wikipedia.org

Located between the signal peptide and the mature peptide sequence is an acidic spacer peptide domain. vulcanchem.comnih.govmdpi.com This region is characterized by a high concentration of acidic amino acid residues, such as aspartic acid and glutamic acid. core.ac.ukmdpi.com The length of this acidic spacer can vary, with some instances noted to be around 17 amino acids long. mdpi.comvulcanchem.com The conservation of this acidic domain across different ranatuerin precursors suggests it plays a significant, though not fully elucidated, role in the biosynthetic process. core.ac.uk

Signal Peptide Regions and Cleavage Sites

Post-Translational Processing and Maturation Mechanisms

The conversion of the inactive prepropeptide into the biologically active ranatuerin-2 peptide requires a series of precise post-translational modifications (PTMs). nih.govthermofisher.com PTMs are crucial for generating the vast diversity and functionality of proteins from a limited number of genes. thermofisher.comcusabio.com

The maturation of ranatuerin-2 begins with the cleavage of the signal peptide. Following this, the precursor undergoes further proteolytic processing. A key event is the cleavage at a specific propeptide convertase processing site, which is typically a pair of basic amino acid residues, such as Lysine-Arginine (-KR-). vulcanchem.comnih.govmdpi.comnih.gov This cleavage releases the mature peptide from the acidic spacer. mdpi.comnih.gov

A defining characteristic of many ranatuerin-2 peptides is the formation of a C-terminal disulfide bridge, creating a cyclic domain often referred to as the "Rana box". nih.gov This cyclization is a critical PTM that involves the oxidation of two cysteine residues within the peptide sequence. nih.gov This disulfide loop is believed to be important for the peptide's structure and biological activity. nih.gov

Structural Elucidation and Conformational Analysis of Ranatuerin 2

Primary Amino Acid Sequence Determination

Ranatuerin-2 peptides, initially identified in the skin of the bullfrog Lithobates catesbeianus, are a family of antimicrobial peptides (AMPs) found across numerous North American, Chinese, and Japanese frog species. nih.govnih.gov The primary structure of these peptides is notably diverse and poorly conserved among different species, often showing variations in length and amino acid composition, including several residue deletions. nih.govnih.govcore.ac.ukmdpi.com Despite this variability, the cysteine residues within the sequence remain invariant. nih.govcore.ac.uk

The determination of the primary amino acid sequence is often achieved through "shotgun" cloning of the cDNA from frog skin secretions. nih.govnih.gov This molecular approach reveals that Ranatuerin-2 peptides are synthesized as larger precursor proteins. nih.gov These precursors have a conserved structure that includes a putative N-terminal signal peptide of approximately 22 amino acids, an acidic spacer region, and a classical -KR- propeptide convertase processing site. nih.govnih.govresearchgate.net The mature peptide, typically comprising 29 to 34 amino acids, is located at the C-terminus of this precursor and is released after enzymatic cleavage. nih.govnih.gov

An example of a specific sequence is that of Ranatuerin-2CSa, isolated from the Cascades frog, Rana cascadae: GILSSFKGVAKGVAKDLAGKLLETLKCKITGC. pdbj.orgnih.gov Another example from the Asian frog Rana sakuraii is GLLDAIKDTAQNLFANVLDKIKCKFTKC. core.ac.uk This high degree of sequence variation among orthologs contributes to a wide range of antimicrobial specificities and potencies. core.ac.uk

| Example Ranatuerin-2 Sequences | Species of Origin | Sequence |

| Ranatuerin-2CSa | Rana cascadae | GILSSFKGVAKGVAKDLAGKLLETLKCKITGC pdbj.orgnih.gov |

| Ranatuerin-2 | Rana sakuraii | GLLDAIKDTAQNLFANVLDKIKCKFTKC core.ac.uk |

| Ranatuerin-2Pb | Rana pipiens | A 34-amino acid mature peptide nih.gov |

| Ranatuerin-2-AW (R2AW) | Amolops wuyiensis | A 29-amino acid mature peptide nih.govmdpi.com |

Identification and Significance of Conserved Sequence Motifs

The "Rana Box" Cyclic Domain

A defining feature of the Ranatuerin-2 family is the presence of a C-terminal cyclic domain known as the "Rana box". nih.govnih.govbioone.org This structure is a conserved motif prevalent among major AMP families from Ranidae frogs, including brevinins, esculentins, and ranalexin. nih.gov In Ranatuerin-2, this domain is typically a cyclic hexapeptide or heptapeptide (B1575542). nih.govcore.ac.ukmdpi.com The Rana box is formed by an intramolecular disulfide bond between two cysteine residues. vulcanchem.com While this motif is a hallmark of the family, its direct role in biological activity can be variable and is not universally essential for the function of all peptides containing it. mdpi.comnih.gov However, for some ranatuerins, the removal of the Rana box has been shown to significantly reduce biological activity, suggesting that this cysteine-bridged segment is important for maintaining potency. nih.gov

Cysteine Residues and Disulfide Bridge Formation

The formation of the Rana box is dependent on two invariant cysteine residues located near the C-terminus of the peptide. nih.govnih.govcore.ac.uk These residues form a stable intramolecular disulfide bridge. vulcanchem.com This covalent bond constrains the peptide's structure, creating the characteristic C-terminal loop. nih.gov The sequence motif within this loop can be represented as -KCKXXGGC. researchgate.net This disulfide bridge is considered critical for stabilizing the fold of the C-terminal loop, which may participate in the formation of an α-helical structure upon interaction with lipid membranes. nih.govnih.gov

Secondary Structure Characterization

The secondary structure of Ranatuerin-2 is highly dependent on its environment, a characteristic feature of many AMPs. core.ac.ukvulcanchem.com This structural flexibility is integral to its mechanism of action.

Alpha-Helical Conformation Analysis

In aqueous solutions, Ranatuerin-2 peptides typically lack a defined secondary structure and exist in a random coil conformation. pdbj.orgnih.govvulcanchem.com However, upon encountering a membrane-mimetic environment, such as in the presence of trifluoroethanol (TFE) or phospholipid vesicles, they undergo a significant conformational change. core.ac.uknih.govvulcanchem.comvulcanchem.com In these environments, they adopt a predominantly amphipathic α-helical structure. core.ac.uknih.govvulcanchem.com This amphipathic nature, with distinct hydrophobic and hydrophilic faces, is critical for membrane interaction. vulcanchem.com

Spectroscopic Approaches for Structural Assessment

The structural properties of Ranatuerin-2 are primarily investigated using spectroscopic techniques. vulcanchem.com

Circular Dichroism (CD) spectroscopy is widely used to assess the secondary structure of these peptides in various environments. nih.gov CD spectra of Ranatuerin-2 in aqueous buffer typically show a random coil pattern. nih.gov In contrast, in a membrane-mimetic solvent like 50% TFE, the spectra exhibit characteristic negative peaks around 208 and 222 nm, which is indicative of a significant α-helical content. nih.gov This method allows for the quantitative estimation of the percentage of helicity, demonstrating the peptide's structural transition upon entering a hydrophobic environment. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution, three-dimensional structural information. vulcanchem.com Proton NMR studies, such as those conducted on Ranatuerin-2CSa in a TFE-water mixture, have been instrumental in defining its solution structure. pdbj.orgnih.govvulcanchem.com These analyses have confirmed the lack of structure in aqueous solution and have detailed the full-length helix-turn-helix motif that forms in a membrane-like environment. pdbj.orgnih.govvulcanchem.com

| Spectroscopic Method | Application for Ranatuerin-2 | Key Findings |

| Circular Dichroism (CD) | Estimation of secondary structure content in different solvents. nih.govnih.gov | Confirms random coil in aqueous solution and α-helical structure in membrane-mimetic environments (e.g., TFE). nih.govmdpi.com |

| Nuclear Magnetic Resonance (NMR) | Determination of the three-dimensional solution structure. pdbj.orgvulcanchem.com | Reveals detailed conformations like the helix-turn-helix motif of Ranatuerin-2CSa in non-aqueous solvents. pdbj.orgnih.govvulcanchem.com |

Computational Modeling and Prediction of Higher-Order Structures

Computational modeling and predictive techniques have become indispensable tools in the structural elucidation of peptides, offering insights that complement experimental data. For Ranatuerin-2 and its analogues, computational approaches have been pivotal in predicting secondary and tertiary structures, understanding conformational dynamics, and guiding the design of new variants with enhanced biological activities. These in silico methods range from predicting structures from the amino acid sequence to simulating their behavior in different environments.

Detailed Research Findings

Computational studies on Ranatuerin-2 peptides have largely focused on predicting their three-dimensional conformations, which are crucial for their biological function. A significant body of research has utilized online servers and specialized software to model the structures of Ranatuerin-2 and its derivatives.

One of the key findings from computational modeling is the prediction of a predominantly α-helical secondary structure for many Ranatuerin-2 peptides. For instance, the online server PEP-FOLD has been frequently used to predict the 3D structures of Ranatuerin-2 analogues. nih.govmdpi.commdpi.comnih.govplos.org These predictions often reveal the presence of one or more helical domains within the peptide chain. nih.govmdpi.commdpi.com The quality of these predicted models is often validated using Ramachandran plots, which assess the stereochemical quality of a protein structure. nih.gov

In a detailed study of Ranatuerin-2CSa, a combination of proton NMR spectroscopy and molecular modeling was employed to determine its solution structure. nih.govproteopedia.org This research revealed that in an aqueous solution, the peptide is largely unstructured. However, in a membrane-mimicking environment, specifically a 2,2,2-trifluoroethanol (B45653) (TFE-d(3))-H2O solvent mixture, Ranatuerin-2CSa adopts a well-defined helix-turn-helix conformation. nih.gov This conformational flexibility is a hallmark of many antimicrobial peptides, allowing them to remain disordered in the aqueous environment of the host and fold into their active, helical structure upon interacting with microbial membranes.

The predicted higher-order structure of Ranatuerin-2CSa in the TFE/water mixture consists of an N-terminal α-helix spanning residues I(2) to L(21), followed by a turn at residues L(22)-L(25), and a C-terminal α-helix from K(26) to T(30). nih.gov This structural arrangement is crucial for its amphipathic character, where hydrophobic and hydrophilic residues are segregated on opposite faces of the helix, facilitating membrane interaction and disruption.

Furthermore, computational tools like Heliquest are used to calculate important physicochemical parameters such as hydrophobicity, hydrophobic moment, and net charge. nih.govmdpi.com These parameters are critical in understanding the structure-activity relationship of Ranatuerin-2 peptides and in the rational design of new analogues with improved antimicrobial and anticancer properties. nih.gov

Molecular dynamics (MD) simulations have also been employed to study the interaction of Ranatuerin-2 related peptides with membrane-mimicking environments, such as sodium dodecyl sulphate (SDS) micelles. biorxiv.org These simulations provide a dynamic view of how the peptide maintains its helical conformation and orients itself with respect to the membrane surface, revealing key hydrophobic and electrostatic contacts that are energetically favorable. biorxiv.org

Data Tables

The following tables summarize the key findings from computational modeling studies on Ranatuerin-2 and its analogues.

Table 1: Predicted Secondary and Tertiary Structures of Ranatuerin-2 Analogues

| Peptide | Computational Method | Predicted Secondary Structure | Key Structural Features | Reference |

| Ranatuerin-2CSa | Molecular Modeling (with NMR data) | Helix-turn-helix | N-terminal helix (I2-L21), Turn (L22-L25), C-terminal helix (K26-T30) in TFE/H2O | nih.gov |

| Ranatuerin-2AW Analogues | PEP-FOLD3 | α-helical | Presence of α-helical structures in 50% TFE | nih.gov |

| GL-29 and GL-22 (Palustrin-2ISb Analogues) | PEP-FOLD 3 | Two main helical domains | Helices linked by a central amino acid stretch | mdpi.com |

| Brevinin-2GHk Analogues | PEP-FOLD | N-terminal helical segment (G1-L13) and an internal helix | Helix-hinge-helix motif in some analogues | mdpi.com |

Table 2: Computationally Derived Physicochemical Properties of Ranatuerin-2 Analogues

| Peptide Analogue | Software/Tool | Net Charge | Hydrophobicity (H) | Hydrophobic Moment (µH) | Reference |

| R2AW(1-22)-NH2 | Heliquest | +2 | - | - | nih.gov |

| [Lys4,19, Leu20]R2AW(1-22)-NH2 | Heliquest | +4 | - | - | nih.gov |

| [Trp6,10]R2AW(1-22)-NH2 | Heliquest | +2 | - | - | nih.gov |

| GL-29 | Heliquest | - | - | - | mdpi.com |

| GL-22 | Heliquest | - | - | - | mdpi.com |

Synthetic Methodologies and Rational Design of Ranatuerin 2 Analogues

Solid-Phase Peptide Synthesis (SPPS) of Ranatuerin-2 and its Derivatives

The chemical synthesis of Ranatuerin-2 and its analogues is predominantly achieved through Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The process begins with the C-terminal amino acid anchored to the resin, and subsequent amino acids are added sequentially towards the N-terminus.

A typical synthesis cycle in Fmoc-SPPS involves several key steps:

Deprotection: The Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed using a mild base, commonly a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).

Washing: The resin is thoroughly washed to remove excess deprotection reagent and byproducts.

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the growing peptide chain. Common activating agents include aminium-based reagents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU). mdpi.com

Washing: Another series of washes removes unreacted reagents and byproducts.

This cycle is repeated for each amino acid in the peptide sequence. For the synthesis of Ranatuerin-2 and its analogues, resins such as Rink Amide MBHA are often used to produce C-terminally amidated peptides. mdpi.com

Following the complete assembly of the peptide chain, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cleavage cocktail, which may consist of trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to prevent side reactions. mdpi.com For peptides containing the native disulfide bridge, such as Ranatuerin-2, a cyclization step is performed after cleavage. This is often accomplished by air oxidation or by using a mild oxidizing agent like hydrogen peroxide in a suitable solvent system. nih.gov

The crude synthetic peptide is then purified to a high degree of homogeneity, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by analytical techniques such as mass spectrometry. nih.gov

Design Strategies for Truncated and Substituted Analogues

The rational design of Ranatuerin-2 analogues aims to elucidate structure-activity relationships and to develop peptides with enhanced therapeutic potential. Key strategies involve truncation of the peptide chain and substitution of specific amino acid residues.

Truncation: Truncation studies often focus on the importance of different domains of the peptide, particularly the C-terminal "Rana box" cyclic domain. For instance, analogues of Ranatuerin-2PLx and Ranatuerin-2Pb have been synthesized where the C-terminal cyclic portion is removed. nih.govnih.gov In the case of Ranatuerin-2PLx, the truncated analogue R2PLx-22, which lacks the C-terminal hexapeptide ring, showed a marked decrease in antimicrobial activity, indicating the importance of the "Rana box" for its function. nih.gov Conversely, for a Ranatuerin-2-AW analogue, the truncated and C-terminally amidated peptide R2AW(1-22)-NH₂ retained similar antibacterial activity to the full-length peptide, suggesting that the Rana box was not essential in that context, provided the C-terminus was amidated. mdpi.com

Substitution: Amino acid substitution is a powerful tool to modulate the physicochemical properties of Ranatuerin-2, such as cationicity, hydrophobicity, and amphipathicity, which are crucial for its biological activity.

Investigating the Disulfide Bridge: To understand the role of the C-terminal disulfide bridge, the two cysteine residues are often substituted with serine, an amino acid with a similar size but lacking the sulfhydryl group. mdpi.com The analogue [Ser²³,²⁹]R2AW showed similar antibacterial activity to the native peptide, implying that the disulfide bridge itself may not be indispensable for this specific activity. mdpi.com

Enhancing Cationicity: The net positive charge of the peptide is critical for its initial interaction with negatively charged bacterial membranes. Substituting neutral or acidic residues with cationic amino acids like lysine (B10760008) is a common strategy. For example, in the design of [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂, an acidic aspartic acid at position 4 was replaced with a lysine, increasing the net positive charge and significantly boosting antibacterial and anticancer activities. mdpi.comnih.gov

Modulating Hydrophobicity: The hydrophobicity of the peptide influences its ability to insert into and disrupt microbial cell membranes. Substitutions can be made to either increase or decrease hydrophobicity to find an optimal balance. For example, replacing alanine (B10760859) residues with the more hydrophobic tryptophan, as in [Trp⁶,¹⁰]R2AW(1-22)-NH₂, was explored to favor insertion into lipid bilayers. mdpi.com However, this particular modification also led to a significant increase in hemolytic activity. mdpi.com

The following table summarizes some of the designed truncated and substituted analogues of Ranatuerin-2 and their parent peptides.

| Peptide Name | Sequence | Modification Type | Rationale |

| Ranatuerin-2PLx | GIMDTVKNAAKNLAGQLLDKLKCKITAC | Parent Peptide | - |

| R2PLx-22 | GIMDTVKNAAKNLAGQLLDKLK | Truncation | To investigate the role of the C-terminal "Rana box". nih.gov |

| S⁻²⁴-R2PLx | GIMDTVKNAAKNLAGQLLDKLKCSITAC | Substitution | To reduce the positive charge within the cyclic domain. nih.gov |

| Ranatuerin-2Pb | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT | Parent Peptide | - |

| RPa | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGC | Truncation | To investigate the role of the C-terminal 'RT' residues. nih.gov |

| RPb | SFLTTVKKLVTNLAAL-NH₂ | Truncation & Amidation | To create a shorter, amidated analogue. nih.gov |

| Ranatuerin-2-AW (R2AW) | GFMDTAKNVAKNVAATLLDKLKCKITGGC | Parent Peptide | - |

| [Ser²³,²⁹]R2AW | GFMDTAKNVAKNVAATLLDKLKS KITGGS | Substitution | To eliminate the disulfide bridge and study its importance. mdpi.com |

| R2AW(1-22)-NH₂ | GFMDTAKNVAKNVAATLLDKLK-NH₂ | Truncation & Amidation | To study the role of the "Rana box" with C-terminal amidation. mdpi.com |

Chemical Modifications for Enhanced Biological Activities

C-terminal Amidation: A common modification is the amidation of the C-terminus. This removes the negative charge of the C-terminal carboxyl group and can increase the peptide's resistance to degradation by carboxypeptidases. In several studies on Ranatuerin-2 analogues, C-terminal amidation has been shown to be crucial for retaining or enhancing antimicrobial activity, especially in truncated peptides. mdpi.com For example, the truncated analogue R2AW(1-22) was inactive, but its amidated counterpart, R2AW(1-22)-NH₂, showed antibacterial activity comparable to the full-length parent peptide. mdpi.com

Modulating Physicochemical Properties: A key strategy for enhancing biological activity is the simultaneous optimization of cationicity and hydrophobicity. The analogue [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ is a prime example of this approach. Based on the truncated R2AW(1-22)-NH₂ scaffold, the following modifications were made:

The acidic aspartic acid (D) at position 4 was replaced by a cationic lysine (K), increasing the net positive charge from +4 to +6.

The lysine (K) at position 19 was replaced by a more hydrophobic leucine (B10760876) (L).

A leucine (L) was added at position 20 to further increase hydrophobicity.

These combined modifications resulted in a peptide with significantly enhanced antibacterial and anticancer activities compared to the parent peptide, demonstrating the power of a multi-pronged design strategy. mdpi.comnih.govmdpi.com

The table below details the biological activities of selected Ranatuerin-2 analogues, highlighting the impact of these chemical modifications.

| Peptide Name | Modification(s) | MIC vs. S. aureus (µM) | MIC vs. E. coli (µM) | Hemolytic Activity |

| Ranatuerin-2-AW (R2AW) | None (Parent Peptide) | 64 | 32 | Low |

| [Ser²³,²⁹]R2AW | Cys to Ser substitution | 64 | 32 | Low |

| R2AW(1-22)-NH₂ | Truncation and C-terminal amidation | 64 | 32 | Low |

| [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ | Substitution (D4K, K19L), Addition (L20), Truncation, Amidation | 4 | 8 | No hemolysis at maximum MBC value (16 µM). mdpi.com |

| [Trp⁶,¹⁰]R2AW(1-22)-NH₂ | Ala to Trp substitution, Truncation, Amidation | 2 | 4 | Strong (~20% at 2 µM). mdpi.com |

| Ranatuerin-2PLx | None (Parent Peptide) | 64 | 128 | Moderate (<15% at MIC for S. aureus). nih.gov |

| R2PLx-22 | Truncation | 128 | 256 | Low. nih.gov |

These synthetic and design strategies underscore the adaptability of the Ranatuerin-2 scaffold. Through systematic modifications, it is possible to generate analogues with fine-tuned properties, leading to the development of promising candidates for therapeutic applications.

Structure Activity Relationship Sar Investigations of Ranatuerin 2

Role of the "Rana Box" and C-Terminal Cyclic Domain in Biological Function

The ranatuerin-2 family of peptides is characterized by a conserved C-terminal cyclic domain, often referred to as the "Rana box," which is formed by a disulfide bond between two cysteine residues. nih.govresearchgate.net This loop structure was initially considered essential for the biological activities of these peptides. Studies on ranatuerin-2PLx demonstrated that the removal of the conserved Rana-box loop led to a marked decrease in both antimicrobial and antiproliferative activities. nih.gov This suggests that for some members of the family, both the cysteine-bridged segment and the cationicity within this loop are crucial for maintaining biological potency. nih.govvulcanchem.com The Rana box is thought to participate in the formation of an α-helical structure, and its removal can significantly reduce the helical content of the peptide. nih.gov

However, the precise role of the Rana box appears to be complex and can vary between different ranatuerin-2 peptides. For example, in a study on ranatuerin-2-AW (R2AW), a truncated analogue that lacked the cyclic heptapeptide (B1575542) Rana box but featured C-terminal amidation, R2AW(1-22)-NH₂, showed antibacterial activity similar to the full-length peptide. nih.gov In contrast, the same truncated peptide without amidation, R2AW(1-22), was inactive. nih.gov This indicates that C-terminal amidation can compensate for the absence of the Rana box, preserving the peptide's function. nih.govvulcanchem.com Therefore, while the C-terminal cyclic domain often plays a significant role in stabilizing a functionally important conformation and contributing to bioactivity, it may be dispensable for antibacterial action in certain modified analogues. nih.govmdpi.com

Influence of Cysteine Residues and Disulfide Bridges on Activity

The disulfide bridge formed by two invariant cysteine residues is the defining feature of the C-terminal Rana box. nih.govmdpi.com To investigate its specific contribution to bioactivity, researchers have designed analogues where these cysteines are replaced by other amino acids, most commonly serine, which is structurally similar but cannot form a disulfide bond. researchgate.net

In studies of ranatuerin-2-AW, a linear analogue, [Ser²³,²⁹]R2AW, was synthesized. mdpi.comresearchgate.net This serine-substituted peptide, which is unable to form the cyclic structure, displayed antibacterial activity that was comparable to the native, cyclic R2AW. nih.govmdpi.com This finding strongly implies that for this specific peptide, the disulfide bridge and the resulting cyclic structure are not essential for its antibacterial properties. vulcanchem.commdpi.com The dispensability of the cysteine bridge was also noted for the peptide's ability to inhibit biofilm formation. nih.gov This suggests that the primary sequence and other physicochemical properties, rather than the cyclic C-terminus alone, can be the dominant factors for the activity of some ranatuerin-2 peptides.

Impact of Amino Acid Substitutions and Truncations on Functional Properties

Modifying the amino acid sequence through substitutions and truncations has been a key strategy to probe the structure-activity relationships of ranatuerin-2 and to optimize its therapeutic potential. mdpi.comnih.gov These modifications can systematically alter physicochemical properties such as net charge, hydrophobicity, and amphipathicity. nih.gov

Truncation studies have yielded mixed results, highlighting the importance of specific regions of the peptide. For instance, two truncated analogues of ranatuerin-2Pb were created: RPa, with the C-terminal residues 'RT' removed, and RPb, a shorter 18-amino-acid amidated peptide. mdpi.comnih.gov RPa showed a significant reduction in antimicrobial activity compared to the parent peptide, losing its effectiveness against several microbial strains. nih.gov In contrast, RPb retained a broad spectrum of antimicrobial activity. nih.gov Similarly, truncation of the C-terminal Rana box in ranatuerin-2-AW resulted in an inactive peptide, but activity was restored upon C-terminal amidation, demonstrating the importance of a charged or neutral C-terminus. nih.govvulcanchem.com

Amino acid substitutions have proven to be a powerful tool for enhancing bioactivity. A notable example is the analogue [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂, which was designed based on a truncated, amidated version of R2AW. mdpi.com In this analogue, two acidic aspartic acid residues were replaced with cationic lysine (B10760008) residues, and another residue was substituted with leucine (B10760876), thereby increasing the peptide's net positive charge and hydrophobicity. nih.govmdpi.com This engineered peptide exhibited remarkably enhanced antibacterial and anticancer activities compared to the native peptide. mdpi.comresearchgate.net These results underscore that increasing cationicity can improve the initial electrostatic attraction to negatively charged microbial and cancer cell membranes, leading to greater potency. mdpi.com

| Peptide/Analogue | S. aureus | E. coli | MRSA | K. pneumoniae | P. aeruginosa | C. albicans | Reference |

| Ranatuerin-2Pb | 12.5 | 50 | 50 | >100 | >100 | 50 | nih.gov |

| RPa (Truncated) | 50 | 100 | >100 | >100 | >100 | >100 | nih.gov |

| RPb (Truncated) | 12.5 | 25 | 12.5 | 50 | 50 | >100 | nih.gov |

| R2AW | 32 | 32 | >256 | 256 | >256 | N/A | nih.govmdpi.com |

| [Ser²³,²⁹]R2AW | 64 | 64 | 256 | 256 | >256 | N/A | nih.govmdpi.com |

| R2AW(1-22)-NH₂ | 32 | 64 | 256 | 256 | >256 | N/A | nih.gov |

| [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ | 4 | 4 | 4 | 8 | 16 | N/A | nih.govmdpi.com |

N/A: Data not available in the provided sources.

| Peptide/Analogue | H157 (Lung) | PC-3 (Prostate) | U251MG (Glioblastoma) | MCF-7 (Breast) | Reference |

| Ranatuerin-2Pb | 1.45 | 2.25 | 2.17 | 7.25 | mdpi.comnih.gov |

| RPa (Truncated) | 5.84 | >10 | >10 | >10 | mdpi.comnih.gov |

| RPb (Truncated) | 6.86 | >10 | >10 | >10 | mdpi.comnih.gov |

| Ranatuerin-2PLx | 5.1 | 4.8 | 4.9 | 5.2 | nih.gov |

| R2PLx (Truncated) | 10.3 | 12.5 | 11.8 | 10.8 | nih.gov |

Correlation between Secondary Structure and Biological Potency

The biological activity of ranatuerin-2 peptides is highly dependent on their ability to adopt specific secondary structures, particularly an α-helical conformation, upon interacting with cell membranes. vulcanchem.com In aqueous solutions, these peptides often exist in a random, unordered state. nih.govresearchgate.net However, in membrane-mimicking environments, such as solutions containing trifluoroethanol (TFE) or in the presence of lipid vesicles, they undergo a conformational transition to a predominantly α-helical structure. vulcanchem.comnih.gov

Circular dichroism (CD) spectroscopy studies have quantified this structural change. For ranatuerin-2Pb, the α-helical content was minimal in an aqueous solution but increased dramatically in 50% TFE and in the presence of liposomes designed to mimic bacterial membranes (POPC/POPG). nih.govresearchgate.net This conformational flexibility is critical for its mechanism of action, which involves inserting into and disrupting the microbial membrane. vulcanchem.com

A clear correlation exists between the stability of this α-helical structure and biological potency. For example, the truncated analogue RPa, which showed reduced antimicrobial and anticancer activity, also displayed a lower α-helical content compared to its parent peptide, ranatuerin-2Pb. nih.govresearchgate.net Conversely, the more active truncated analogue, RPb, had a helical proportion similar to the parent peptide. nih.govresearchgate.net Furthermore, the removal of the Rana box in ranatuerin-2PLx was shown to markedly reduce the peptide's helical conformation, which correlated with its diminished biological activity. nih.gov This indicates that a high propensity to form a stable amphipathic α-helix is a key determinant of the potent membrane-disrupting capabilities of the ranatuerin-2 family.

| Peptide | Aqueous Solution (H₂O) | 50% TFE/H₂O | POPC/POPG (1:1) Liposomes | Reference |

| Ranatuerin-2Pb | 10.2% | 51.5% | 46.1% | nih.govresearchgate.net |

| RPa (Truncated) | 7.8% | 34.3% | 31.9% | nih.govresearchgate.net |

| RPb (Truncated) | 11.5% | 49.3% | 42.6% | nih.govresearchgate.net |

Mechanisms of Biological Action of Ranatuerin 2

Interaction with Cellular Membranes

The primary mechanism of action for Ranatuerin-2 and its analogues is the disruption of cellular membranes. vulcanchem.comvulcanchem.com This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of target cell membranes, such as those found in bacteria and cancer cells. vulcanchem.comnih.gov In contrast, mammalian cell membranes are largely composed of zwitterionic phospholipids (B1166683) and cholesterol, which reduces the attraction for cationic AMPs. nih.gov

Membrane Permeabilization and Disruption Models

Once attracted to the cell surface, Ranatuerin-2 peptides interact with the lipid bilayer, leading to permeabilization and eventual disruption. Several models have been proposed to explain this process for AMPs in general, and the actions of Ranatuerin-2 are consistent with these frameworks.

Carpet Model: In this model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. mdpi.commdpi.com This accumulation disrupts the membrane's structure and, upon reaching a critical concentration, can lead to the formation of transient pores or the complete dissolution of the membrane in a detergent-like manner. mdpi.comimrpress.com Evidence suggests that at higher concentrations, Ranatuerin-2 and its analogues may act via this mechanism. mdpi.com

Toroidal Pore Model: This model proposes that the peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a pore where the peptide molecules and the lipid head groups line the channel. mdpi.com This pore formation allows for the leakage of ions and small molecules, ultimately leading to cell death. nih.gov

Barrel-Stave Model: In this model, the peptides aggregate and insert into the membrane to form a pore, similar to the staves of a barrel. The hydrophobic regions of the peptides face the lipid core of the membrane, while the hydrophilic regions form the interior of the pore.

The specific model of membrane disruption can depend on factors such as the peptide concentration, the lipid composition of the target membrane, and the specific Ranatuerin-2 analogue. imrpress.com Studies on various Ranatuerin-2 peptides, such as Ranatuerin-2Pb and its analogues, have demonstrated their ability to rapidly permeabilize bacterial membranes. nih.govnih.gov For instance, the variant [Lys4,19, Leu20]R2AW(1-22)-NH₂ has been shown to kill bacteria by efficiently disrupting their membranes. vulcanchem.commdpi.com

Biophysical Studies of Peptide-Membrane Interactions

Biophysical studies have been instrumental in elucidating the interaction between Ranatuerin-2 and cellular membranes. cnjournals.com Circular dichroism (CD) spectroscopy has revealed that Ranatuerin-2 peptides typically adopt an α-helical structure, particularly in membrane-mimicking environments. vulcanchem.comnih.govnih.gov This structural transition from a random coil in aqueous solution to an α-helix upon membrane interaction is a common feature of many AMPs and is critical for their membrane-disrupting activity. vulcanchem.comimrpress.com

The amphipathic nature of this α-helix, with distinct hydrophobic and hydrophilic faces, allows the peptide to insert into the lipid bilayer. vulcanchem.com The hydrophobic residues interact with the lipid core of the membrane, while the cationic residues interact with the negatively charged phospholipid head groups. frontiersin.org

Studies using model membrane systems, such as liposomes with varying lipid compositions, have helped to understand the selectivity of Ranatuerin-2. nih.gov For example, the interaction is stronger with vesicles that mimic bacterial membranes (containing negatively charged phospholipids like phosphatidylglycerol) compared to those that mimic eukaryotic membranes (composed of zwitterionic phospholipids like phosphatidylcholine). frontiersin.org

Table 1: Secondary Structure Content of Ranatuerin-2Pb and its Analogues in Different Environments nih.govresearchgate.net

| Peptide | Environment | Helix (%) | Antiparallel (%) | Parallel (%) | Turn (%) | Others (%) |

| Ranatuerin-2Pb | 50% TFE/H₂O | 50 | 7.8 | 1.2 | 10.9 | 29.8 |

| H₂O | 3.5 | 26.6 | 0 | 18.3 | 51.5 | |

| POPC/POPG 1:1 | 59.2 | 1.2 | 2.7 | 10.8 | 26.1 | |

| POPE/POPG 3:1 | 40 | 3.8 | 8.7 | 11.8 | 35.7 | |

| RPa | 50% TFE/H₂O | 35 | 10.2 | 1.5 | 12.3 | 41.0 |

| RPb | 50% TFE/H₂O | 48 | 8.1 | 1.3 | 11.5 | 31.1 |

Modulation of Cellular Signaling Pathways

Beyond direct membrane disruption, Ranatuerin-2 peptides can also induce cell death by modulating intracellular signaling pathways, particularly in cancer cells. nih.govmdpi.com

Apoptosis Induction Pathways

Several studies have shown that Ranatuerin-2 peptides, such as Ranatuerin-2PLx, can induce apoptosis, or programmed cell death, in cancer cells. nih.govmdpi.com This is a more controlled form of cell death compared to the lytic effects of membrane disruption.

The induction of apoptosis by Ranatuerin-2PLx has been demonstrated through various experimental observations: nih.gov

Phosphatidylserine (PS) Exposure: Annexin V-FITC/PI staining has shown the externalization of PS on the cell membrane, an early marker of apoptosis. nih.gov

Caspase Activation: Activation of caspase-3, a key executioner caspase in the apoptotic cascade, has been observed in cells treated with Ranatuerin-2PLx. vulcanchem.comnih.gov

The apoptotic pathway can be triggered by either extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways. anygenes.comnih.gov While the precise mechanisms for Ranatuerin-2 are still under investigation, it is plausible that the peptide can initiate these pathways. For instance, Ranatuerin-2PLx-induced cancer cell death is suggested to involve the activation of the intrinsic apoptotic pathway. nih.gov

Receptor-Mediated and Non-Receptor-Mediated Mechanisms

The interaction of Ranatuerin-2 with target cells is generally considered to be non-receptor-mediated, relying on the physicochemical properties of the peptide and the cell membrane. nih.govscispace.com The initial electrostatic attraction and subsequent membrane insertion are driven by these non-specific interactions.

However, it is also possible that once the peptide translocates into the cell, it could interact with intracellular molecules or organelles, contributing to cell death. nih.govimrpress.com Some AMPs have been shown to interfere with intracellular processes such as DNA and protein synthesis. imrpress.com Furthermore, it has been proposed that Ranatuerin-2PLx might bind to cell-surface death receptors, such as CD95, DR4, and DR5, acting as a pro-apoptotic ligand to initiate a cascade of intracellular signaling, although this requires further confirmation. nih.gov

Selective Mechanisms of Action

A key feature of Ranatuerin-2 peptides is their selective toxicity towards microbial and cancer cells over healthy mammalian cells. vulcanchem.comnih.gov This selectivity is multifactorial and is a critical aspect of their therapeutic potential.

The primary basis for this selectivity lies in the differences in membrane composition:

Bacterial and Cancer Cell Membranes: These membranes are typically rich in anionic molecules, such as phosphatidylserine, O-glycosylated mucins, sialylated gangliosides, and heparan sulfate, which impart a net negative charge. nih.gov This negative charge promotes the accumulation of the cationic Ranatuerin-2 peptides on the cell surface. vulcanchem.comnih.gov Cancer cells also often have a higher number of microvilli, which increases the surface area for peptide binding. nih.gov

Mammalian Cell Membranes: Healthy mammalian cell membranes are predominantly composed of zwitterionic phospholipids (e.g., phosphatidylcholine, sphingomyelin) and cholesterol, resulting in a more neutral surface charge. nih.gov This reduces the electrostatic attraction for cationic peptides.

The higher membrane fluidity of cancer cells compared to normal cells may also facilitate the insertion of the peptide into the lipid bilayer.

The selective action is also evident in the different concentrations required to affect different cell types. For example, the IC₅₀ of Ranatuerin-2PLx against some cancer cell lines is significantly lower than its concentration required to cause substantial hemolysis (lysis of red blood cells). nih.gov This indicates a therapeutic window where the peptide can be effective against cancer cells with minimal damage to healthy cells.

Table 2: IC₅₀ Values of Ranatuerin-2PLx Against Various Human Cancer Cell Lines nih.gov

| Cell Line | Cancer Type | IC₅₀ (µM) |

| H157 | Non-small cell lung cancer | 5.79 |

| MDA-MB-435S | Melanocyte | 20.19 |

| PC-3 | Human prostate carcinoma | 5.85 |

| U251MG | Human glioblastoma astrocytoma | 11.33 |

| MCF-7 | Human breast cancer | 10.45 |

Endotoxin (B1171834) and Lipopolysaccharide Binding

The interaction between Ranatuerin-2 and bacterial endotoxins, particularly lipopolysaccharide (LPS), is a critical aspect of its biological activity. As a cationic antimicrobial peptide, Ranatuerin-2 is electrostatically attracted to the negatively charged components of bacterial membranes. mdpi.com In Gram-negative bacteria, the outer membrane is rich in LPS, which provides a primary target for the peptide. The binding mechanism often involves the cationic peptide interacting with the anionic LPS molecules, which can lead to the displacement of divalent cations like Mg²⁺ and Ca²⁺ that stabilize the outer membrane. mdpi.commdpi.com This initial binding and destabilization are crucial steps that can precede membrane disruption and neutralization of the endotoxin's inflammatory effects. mdpi.comresearchgate.net

Research on specific Ranatuerin-2 orthologs has provided detailed insights into this binding process. Studies utilizing an enzyme-linked endotoxin binding assay (ELEBA) have demonstrated that certain Ranatuerin-2 peptides exhibit a significant and dose-dependent binding affinity for LPS. nih.gov For instance, Ranatuerin-2SSa, isolated from the Sado wrinkled frog (Glandirana susurra), has been shown to have a high affinity for LPS and a moderate affinity for lipoteichoic acid (LTA), an endotoxin found in Gram-positive bacteria. nih.govsciprofiles.comsemanticscholar.org This suggests that the peptide can associate with the cell surfaces of both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria through these interactions. nih.govresearchgate.net

Interestingly, the potent LPS-binding capability of a Ranatuerin-2 peptide does not always correlate with high bactericidal activity against Gram-negative organisms. mdpi.com Ranatuerin-2SSa, for example, binds effectively to LPS but shows limited activity against Gram-negative bacteria. mdpi.com This observation supports the view that the anti-endotoxin and antimicrobial actions of these peptides can be distinct properties. mdpi.com More recently, a novel peptide from the Ranatuerin-2 family, named Rana-2PN, was identified from Pelophylax nigromaculata and was characterized as having both LPS-neutralizing and anti-inflammatory properties, further highlighting the therapeutic potential of these peptides in addressing bacterial infections and the resulting inflammation. nih.gov

The table below summarizes key research findings on the interaction between different Ranatuerin-2 peptides and endotoxins.

| Peptide Variant | Source Organism | Endotoxin Target | Key Research Findings |

| Ranatuerin-2SSa | Glandirana susurra (Sado wrinkled frog) | Lipopolysaccharide (LPS) | Exhibits high, dose-dependent binding affinity to LPS. nih.gov The binding is significant but does not correlate with strong bactericidal activity against Gram-negative bacteria, suggesting separate mechanisms for endotoxin neutralization and bacterial killing. mdpi.com |

| Ranatuerin-2SSa | Glandirana susurra (Sado wrinkled frog) | Lipoteichoic Acid (LTA) | Demonstrates moderate binding affinity to LTA, a component of Gram-positive bacterial cell walls. nih.govsciprofiles.com |

| Rana-2PN | Pelophylax nigromaculata | Lipopolysaccharide (LPS) | Characterized as the first Ranatuerin-2 peptide with demonstrated LPS-neutralizing and anti-inflammatory activities both in vitro and in vivo. nih.gov |

Comparative and Evolutionary Biology of Ranatuerin 2

Phylogenetic Relationships within Antimicrobial Peptide Families

Ranatuerin-2 is a member of the ranatuerin family of antimicrobial peptides (AMPs), which are a diverse group of defense molecules found in the skin secretions of frogs, particularly those belonging to the Ranidae family. mdpi.comresearchgate.netnih.gov Frogs in the family Ranidae produce a wide array of AMPs that are categorized into several families based on structural similarities, including brevinins, esculentins, temporins, and ranatuerins. researchgate.netnih.govnih.gov

The classification of these peptides helps in understanding their evolutionary relationships. Ranatuerin-2 peptides, first isolated from the American bullfrog Lithobates catesbeianus, are part of a larger superfamily of ranid frog AMPs. mdpi.comnih.gov While distinct from families like brevinin-1, esculentin-2, and temporin, ranatuerin-2 shares the characteristic of being a cationic, amphipathic peptide that forms an α-helical structure, a common feature among many amphibian AMPs. researchgate.netnih.govnih.gov

Conservation and Divergence of Ranatuerin-2 Sequences Across Amphibian Species

Sequence alignments of ranatuerin-2 precursors from various frog species reveal a highly conserved signal peptide region and a classic "-KR-" propeptide convertase processing site. mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net In contrast, the mature peptide sequence shows significant variability, with numerous residue substitutions and deletions observed between orthologs from different species. core.ac.ukcarlosdavidson.org This high degree of variation in the mature peptide is a hallmark of the ranatuerin-2 family and is thought to be a result of evolutionary pressures to combat a wide range of pathogens. nih.govnsf.gov

For instance, comparisons between ranatuerin-2 peptides from various North American frogs of the genera Rana and Lithobates show considerable differences in their amino acid sequences. core.ac.ukresearchgate.net A ranatuerin-2 peptide from the Wuyi torrent frog (Amolops wuyiensis) in China, while belonging to the same family, also shows a poorly conserved primary structure when compared to its North American counterparts, though it retains the C-terminal cyclic heptapeptide (B1575542) domain. mdpi.com This molecular heterogeneity is so pronounced that it is rare to find an identical ranatuerin-2 sequence in two different, even closely related, species. unl.edu

Below is an interactive data table showcasing the amino acid sequences of Ranatuerin-2 orthologs from different amphibian species, illustrating the described conservation and divergence.

Evolutionary Implications for Amphibian Innate Immunity

The evolution of ranatuerin-2 is intrinsically linked to the innate immune defense mechanisms of amphibians. nih.gov The remarkable diversity observed in the mature peptide sequences of ranatuerin-2 across different species is believed to be a direct consequence of an evolutionary arms race with pathogens. nih.govmdpi.com This structural diversity likely enables amphibians to defend against a wide spectrum of bacteria and other microorganisms present in their environment. nih.govnsf.gov

Studies have shown that the ranatuerin-2 gene is subject to adaptive evolution. For example, research on the northern leopard frog, Rana pipiens, has provided evidence of a positive selective sweep that fixed a single allele at the Ranatuerin-2 locus. nih.govoregonstate.edu This suggests that a particular variant of the peptide conferred a significant survival advantage. Further investigation into a paralogous locus, Ranatuerin-2b, also revealed strong evidence of at least one selective sweep, indicating that this is a recurring evolutionary pattern for ranatuerin genes. nih.gov

Interestingly, when the ancestral Ranatuerin-2 peptide of R. pipiens was reconstructed and tested alongside the extant version, no significant functional differences in activity against several bacterial pathogens were found. nih.gov However, a later study found that the extant peptide in R. pipiens had a lower minimum inhibitory concentration against the pathogenic chytrid fungus Batrachochytrium dendrobatidis (Bd) than the ancestral peptide, supporting the hypothesis of a selective sweep driven by fungal pathogens. frontiersin.org This highlights the crucial role these peptides play in protecting amphibians from devastating infectious diseases. The presence of these peptides from the tadpole stage in some species suggests that this innate immune defense is important throughout the amphibian life cycle. oup.com

Taxonomic and Biogeographical Distribution Insights

The distribution and primary structures of ranatuerin-2 peptides serve as valuable molecular markers for taxonomic and phylogenetic analyses of ranid frogs. researchgate.netnih.govnih.govcore.ac.uk The high degree of species-specificity in the amino acid sequences of these peptides allows researchers to distinguish between closely related species and even different populations. researchgate.netnih.gov

Ranatuerin-2 peptides are commonly found in the skin secretions of North American frogs belonging to the genera Rana and Lithobates. researchgate.netcore.ac.uk For example, cladistic analysis based on ranatuerin-2 sequences from the Amerana species group of western North American frogs helped to delineate distinct clades, a finding consistent with analyses based on mitochondrial genes. elkhornsloughctp.org Similarly, the differences in ranatuerin-2 and other antimicrobial peptides between the Northern red-legged frog (Rana aurora) and the California red-legged frog (Rana draytonii) supported their classification as separate species rather than subspecies. carlosdavidson.org

While prevalent in the New World, the distribution of ranatuerin-2 in Eurasian frogs is more limited. nih.govresearchgate.net However, they have been identified in some Asian species, such as the Chinese bamboo leaf odorous frog (Odorrana versabilis) and Japanese brown frogs. mdpi.comnih.gov This biogeographical distribution provides clues about the evolutionary history and dispersal of different frog lineages. The presence of ranatuerin-2 in both North American and some Asian ranids suggests a shared ancestry, while the subsequent diversification of the peptide sequences reflects the distinct evolutionary paths these frog populations have taken. researchgate.netnih.gov

Table of Compounds

Advanced Research Applications of Ranatuerin 2

Ranatuerin-2 as a Model for Peptide-Membrane Interaction Studies

The primary mechanism by which Ranatuerin-2 and other AMPs exert their antimicrobial effects is through the disruption of microbial cell membranes. vulcanchem.comvulcanchem.com This interaction makes Ranatuerin-2 an excellent model for biophysical studies aimed at elucidating the complex relationship between a peptide's structure and its ability to interact with and compromise lipid bilayers.

Key characteristics of Ranatuerin-2 that make it a suitable model include:

Amphipathicity and Cationic Nature : Ranatuerin-2 peptides possess a net positive charge and an amphipathic structure, meaning they have distinct hydrophobic and hydrophilic regions. vulcanchem.comvulcanchem.com The positive charge facilitates initial electrostatic attraction to the negatively charged components of bacterial membranes, while the amphipathic nature drives its insertion into the lipid bilayer. nih.govvulcanchem.com

Conformational Flexibility : The secondary structure of ranatuerin peptides is highly dependent on the surrounding environment. vulcanchem.com Circular dichroism (CD) spectroscopy studies reveal that while peptides like Ranatuerin-2 may exist in a random coil conformation in aqueous solutions, they adopt a predominantly α-helical structure in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or lipid vesicles. vulcanchem.commdpi.com This transition is a critical step in its membrane-disrupting activity.

Membrane Permeabilization : Studies using nucleic acid stains like SYTOX Green have shown that Ranatuerin-2 and its analogs rapidly permeabilize bacterial membranes in a concentration-dependent manner. mdpi.com This rapid membrane disruption is a hallmark of many AMPs and a key area of investigation. nih.gov

Biophysical techniques are crucial for studying these interactions. nih.govmdpi.com For instance, NMR spectroscopy and molecular dynamics simulations have been used to characterize the three-dimensional structure of related peptides and model their insertion and orientation within a membrane-mimicking environment. biorxiv.org Such studies on Ranatuerin-2 and its analogs help to build a more comprehensive understanding of the physical and chemical principles governing how AMPs recognize and destroy microbial pathogens, which can be generalized to other peptide-membrane systems. conicet.gov.ar

Table 1: Environment-Dependent Secondary Structure of Ranatuerin-2Pb

| Solution Environment | Helix (%) | Antiparallel Sheet (%) | Parallel Sheet (%) | Turn (%) | Other (%) |

| H₂O (Aqueous) | 3.5 | 26.6 | 0 | 18.3 | 51.5 |

| 50% TFE/H₂O (Membrane-Mimetic) | 50 | 7.8 | 1.2 | 10.9 | 29.8 |

| POPC/POPG 1:1 (Anionic Vesicles) | 59.2 | 1.2 | 2.7 | 10.8 | 26.1 |

| POPE/POPG 3:1 (Bacterial Mimic) | 40 | 3.8 | 8.7 | 11.8 | 35.7 |

Data derived from studies on Ranatuerin-2Pb, a closely related peptide, illustrating the significant conformational changes that occur upon interaction with membrane-mimicking environments. vulcanchem.com

Rational Design Principles for Novel Bioactive Peptides

Ranatuerin-2 serves as an effective template for the rational design of new peptides with enhanced or optimized biological activities. mdpi.comnih.gov By systematically modifying the primary structure of Ranatuerin-2, researchers can investigate its structure-activity relationships (SAR) and derive principles for creating novel therapeutic candidates.

Key areas of modification and the principles derived include:

Role of the "Rana Box" : Many ranatuerin peptides feature a C-terminal cyclic domain formed by a disulfide bridge, often called a "Rana box". mdpi.com Studies involving the truncation of this domain or the substitution of cysteine residues with serine (to prevent the disulfide bond) have shown that the Rana box is often dispensable for antibacterial activity. mdpi.comnih.gov For example, the truncated and amidated analog R2AW(1-22)-NH₂ retained antibacterial activity similar to the full-length peptide. mdpi.com

Importance of Cationicity and Hydrophobicity : The balance between a peptide's net positive charge (cationicity) and its hydrophobicity is critical to its function. mdpi.comconicet.gov.ar Increasing the net positive charge, often by substituting neutral or acidic amino acids with basic residues like lysine (B10760008), can enhance the peptide's attraction to bacterial membranes. mdpi.comunina.it Strategic substitutions to increase hydrophobicity can also improve activity, though excessive hydrophobicity can lead to increased toxicity (hemolysis). mdpi.com

C-Terminal Amidation : The amidation of the C-terminus is a common post-translational modification in AMPs. This modification removes the negative charge of the C-terminal carboxyl group, thereby increasing the peptide's net positive charge and enhancing its interaction with membranes through hydrogen bonding and electrostatic forces. mdpi.com Studies on Ranatuerin-2 analogs have demonstrated that C-terminal amidation can preserve or enhance antimicrobial activity, especially in truncated versions. mdpi.comnih.gov

A notable example of rational design is the progressive modification of Ranatuerin-2-AW (R2AW). mdpi.comnih.gov Through a series of truncations and amino acid substitutions, the analog [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ was created. This variant, with enhanced cationicity and hydrophobicity, exhibited significantly improved antibacterial and anticancer activities compared to the parent peptide. mdpi.comnih.gov

Table 2: Bioactivity of Ranatuerin-2-AW (R2AW) and its Designed Analogs

| Peptide | Sequence | Modification from Parent (R2AW) | MIC against S. aureus (µM) | MIC against E. coli (µM) |

| R2AW | GFMDTAKNVAKNVAATLLDKLKCKITGGC | Native Peptide | 128 | 128 |

| [Ser²³,²⁹]R2AW | GFMDTAKNVAKNVAATLLDKLKS KITGGS | Cys to Ser substitution (linearized) | 128 | 128 |

| R2AW(1-22)-NH₂ | GFMDTAKNVAKNVAATLLDKLK-NH₂ | Truncated, C-terminal amidation | 128 | 128 |

| [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ | GFMK TAKNVAKNVAATLLDK LL -NH₂ | Truncated, amidated, substitutions for increased cationicity/hydrophobicity | 2 | 4 |

MIC (Minimum Inhibitory Concentration) data highlights how rational modifications can dramatically enhance antimicrobial potency. mdpi.comvulcanchem.com

Development of Research Tools and Probes

The ability of Ranatuerin-2 to specifically interact with and disrupt cell membranes makes it a candidate for development into sophisticated research tools and probes. By conjugating Ranatuerin-2 or its optimized analogs with reporter molecules, scientists can create tools to visualize and study cellular processes.

Potential applications include:

Fluorescently Labeled Probes : Attaching a fluorescent tag (fluorophore) to Ranatuerin-2 allows for real-time visualization of the peptide's interaction with bacterial or cancer cells using techniques like fluorescence microscopy. nih.gov These probes can be used to track the peptide's binding to the membrane, its internalization, and the subsequent loss of membrane integrity.

Probes for Studying Membrane Dynamics : Labeled Ranatuerin-2 can be used in biophysical assays like fluorescence spectroscopy to quantify binding constants and stoichiometry with both live cells and model membrane systems. nih.gov For example, a fluorescently labeled peptide could be used to measure its binding affinity to different types of lipid vesicles, providing insight into its selectivity for certain membrane compositions.

Targeting Moieties : The membrane-disrupting properties of Ranatuerin-2 could potentially be harnessed to deliver other molecules, such as drugs or imaging agents, into cells. While this application is still largely conceptual for Ranatuerin-2 itself, the principles learned from its membrane interactions contribute to the broader field of cell-penetrating peptides.

The development of such tools relies on the fundamental understanding gained from the studies described in the previous sections. The rational design principles used to enhance bioactivity can also be applied to create more sensitive and specific molecular probes for a wide range of research applications.

Q & A

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.